1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Catalog No.
S12173317
CAS No.
M.F
C15H22FN
M. Wt
235.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butyla...

Product Name

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

IUPAC Name

1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

Molecular Formula

C15H22FN

Molecular Weight

235.34 g/mol

InChI

InChI=1S/C15H22FN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3

InChI Key

BNRLISKFCUCZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)F)N

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by the molecular formula C15H22FNC_{15}H_{22}FN. This compound features a cyclobutyl ring attached to a 4-fluorophenyl group and a butylamine moiety. The presence of the fluorine atom on the phenyl ring is significant as it can enhance the compound's chemical properties, potentially influencing its reactivity and biological activity. The structure of this compound allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be explored through several types of reactions:

  • Oxidation: This can be performed using potassium permanganate under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride can be used for reduction in an anhydrous environment.
  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under catalytic conditions.

These reactions are essential for modifying the compound to create derivatives with potentially enhanced biological activities or different properties.

Preliminary studies suggest that 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine may exhibit significant biological activity, particularly concerning neurotransmitter systems. Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, indicating that this compound might possess similar pharmacological effects. Its interaction with specific receptors could modulate various biological pathways, although detailed studies on this specific compound are still limited.

The synthesis of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several key steps:

  • Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution where a fluorinated phenol is reacted with the cyclobutyl intermediate.
  • Amine Functionalization: Finally, the butylamine group is introduced through amination reactions.

Optimized reaction conditions are crucial for maximizing yield and purity, often requiring careful control of temperature, pressure, and solvent choice.

The unique structural characteristics of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine make it a valuable building block in organic synthesis. It has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new drugs targeting neurotransmitter systems.
  • Chemical Research: As a precursor in synthesizing more complex organic molecules due to its versatile reactivity.

Interaction studies are vital for understanding the pharmacological potential of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine. Research indicates that compounds with similar structures can significantly affect neurotransmitter systems by inhibiting reuptake mechanisms. Comprehensive studies are necessary to elucidate its specific interactions with biological targets and pathways, which could lead to insights into its therapeutic potential.

Several compounds share structural similarities with 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amineC15H22ClNC_{15}H_{22}ClNContains chlorine substituent; related to sibutramine
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amineC15H22Cl2NC_{15}H_{22}Cl_2NContains dichlorinated phenyl group; used in various pharmacological studies
1-(4-Fluorophenyl)-N,N-dimethylcyclobutanamineC12H16F2NC_{12}H_{16}F_2NFeatures dimethyl amine group; studied for its psychoactive properties

The uniqueness of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine lies in its specific fluorinated phenolic structure combined with a cyclobutyl framework, which may impart distinct electronic properties and biological activities compared to other similar compounds. This makes it an interesting candidate for further research in medicinal chemistry and pharmacology.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.173627868 g/mol

Monoisotopic Mass

235.173627868 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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